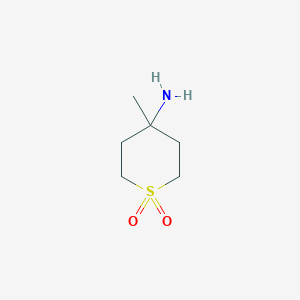

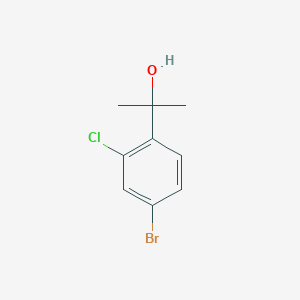

![molecular formula C9H9N5 B1373957 2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1249915-92-1](/img/structure/B1373957.png)

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine

説明

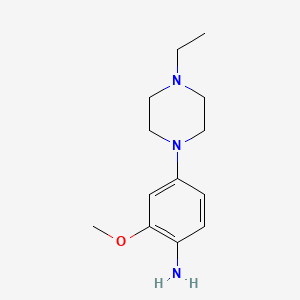

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound synthesized from an imidazole ring and pyridine. It has a molecular weight of 173.17 g/mol. The molecular formula is C6H6N4 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

Azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, are synthesized by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .科学的研究の応用

Optoelectronic Devices

The unique chemical structure and optical behaviors of imidazo[1,2-a]pyridine derivatives make them ideal for use in optoelectronic devices . These compounds can be utilized in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific luminescent properties .

Biological Sensors

Due to their luminescent and versatile scaffolds, these derivatives are also applied in the creation of biological sensors . They can be engineered to react to the presence of various biological molecules, making them useful in detecting and measuring biological activities .

Anticancer Agents

Imidazo[1,2-a]pyridine compounds have shown promise as anticancer agents . Their ability to interact with cancer cell lines and potentially disrupt malignant processes makes them valuable in the pharmaceutical field for the development of new cancer therapies .

Confocal Microscopy and Imaging

These derivatives serve as emitters for confocal microscopy and imaging . They can be designed to bind to specific cells or tissues, providing enhanced imaging capabilities for medical diagnostics and research applications .

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of imidazo[1,2-a]pyridine derivatives are significant in the development of new therapeutic drugs . They have been shown to possess activity against a variety of microbial and viral pathogens, offering potential for the treatment of infectious diseases .

Chemosensing

Imidazo[1,2-a]pyridine derivatives can be used as chemosensors . Their structural properties allow them to interact with specific chemicals, making them useful in the detection and quantification of environmental pollutants or toxic substances .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用機序

Target of action

Imidazo[1,2-a]pyridines have been found to interact with various biological targets. For instance, some derivatives have shown potential as covalent anticancer agents . .

Mode of action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific derivative and its targets. Some act by binding to key amino acid residues in the binding pocket of their target

Biochemical pathways

Imidazo[1,2-a]pyridines can affect various biochemical pathways. For example, some derivatives have been found to disrupt mitochondrial functions

Result of action

The molecular and cellular effects of imidazo[1,2-a]pyridines can vary depending on their mode of action and targets. Some derivatives have shown anticancer activity

特性

IUPAC Name |

2-(azidomethyl)-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-7-2-3-9-12-8(4-11-13-10)6-14(9)5-7/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEBYXDSTNVLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

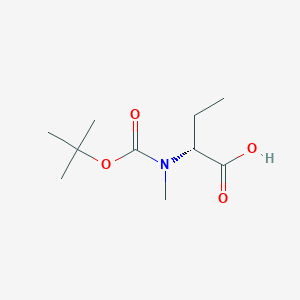

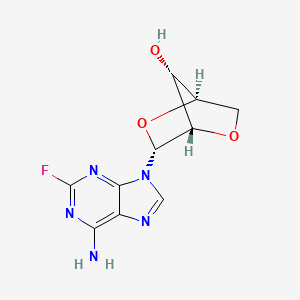

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

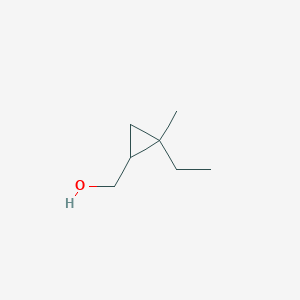

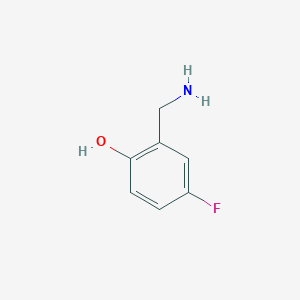

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

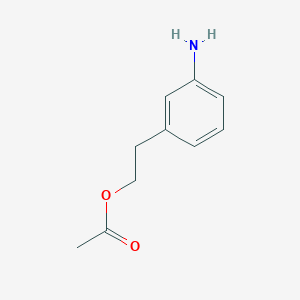

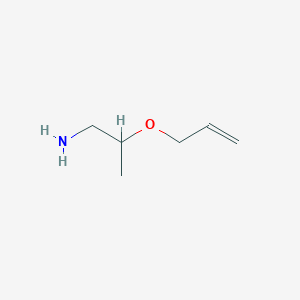

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)